KHG26693
Description
Significance of Thiazole (B1198619) Scaffold in Chemical Biology
The thiazole scaffold is a privileged structure in chemical biology, meaning it is a core motif found in a wide array of biologically active compounds. bohrium.comnih.gov Its presence is noted in essential natural molecules like Vitamin B1 (Thiamine) and is a key component of the penicillin nucleus. nih.gov Synthetic thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, antihelmintic, antitumor, anti-inflammatory, antioxidant, analgesic, anticonvulsant, antidiabetic, and antihypertensive effects. nih.govmdpi.combiointerfaceresearch.combohrium.comjetir.organalis.com.mynih.govresearchgate.netglobalresearchonline.netfabad.org.tracs.orgresearchgate.netplos.org This wide-ranging activity profile underscores the importance of the thiazole scaffold in the design and synthesis of new therapeutic agents. mdpi.combohrium.comfabad.org.tr
Historical Context of N-adamantyl-4-methylthiazol-2-amine (KHG26693) Discovery and Initial Characterization
N-adamantyl-4-methylthiazol-2-amine, referred to as this compound, is a thiazole derivative that has been investigated for its biological properties. Research indicates that this compound possesses anti-inflammatory and antioxidant activities. medkoo.commedchemexpress.comtargetmol.com Initial characterization of this compound has explored its effects in various biological models. Studies have reported that this compound can attenuate glutamate-induced oxidative stress and inflammation in the brain. bmbreports.org It has also been shown to suppress amyloid beta (Aβ)-induced neuronal oxidative damage in cortical neurons. medkoo.comresearchgate.netnih.gov Furthermore, research in streptozotocin-induced diabetic rats and lipopolysaccharide-induced BV-2 microglial cells has indicated that this compound can reduce oxidative stress by increasing antioxidant capacity. nih.govbohrium.comsigmaaldrich.com
Specific research findings on this compound include its ability to protect cortical neurons from glutamate-induced cytotoxicity in a concentration-dependent manner. bmbreports.orgresearchgate.net It has been observed to attenuate the glutamate-induced increase in protein levels of LC3, beclin-1, and p62, suggesting an effect on autophagy. bmbreports.org this compound also appears to inhibit glutamate-induced autophagy by regulating the PI3K/Akt/mTOR signaling pathways. bmbreports.orgresearchgate.net Additionally, it has been shown to protect cortical neurons against glutamate-induced autophagy by regulating the reactive oxygen species scavenging system. bmbreports.org In models of Aβ-induced oxidative stress, this compound significantly attenuated the formation of malondialdehyde, reactive oxygen species, and NO production by decreasing inducible nitric oxide synthase (iNOS) and NADPH oxidase levels. researchgate.netnih.gov It also suppressed Aβ-induced oxidative stress potentially through the attenuation of glutathione (B108866) (GSH) and antioxidant enzyme activities like glutathione reductase and glutathione peroxidase (GPx). researchgate.netnih.gov Pretreatment with this compound significantly reduced Aβ-induced protein oxidation and nitration in cortical neurons. nih.gov
Data from research on glutamate-induced cortical neuron injury illustrates the protective effect of this compound:
| This compound Concentration | Effect on Glutamate-Induced Cell Death |
| 5 µM | Attenuated cell death researchgate.net |
| 20 µM | Significantly attenuated cell death researchgate.net |
| 50 µM | Attenuated cell death researchgate.net |
This table summarizes findings regarding the impact of different this compound concentrations on neuronal cell viability in the presence of glutamate (B1630785).
Overview of Research Trajectories for Novel Thiazole-Based Compounds
The significant biological activities associated with the thiazole scaffold continue to drive research into novel thiazole-based compounds. The ease of synthesizing thiazole derivatives from various starting materials contributes to their attractiveness in drug development, allowing for structural modifications to optimize pharmacological properties. jetir.org Research trajectories involve the design and synthesis of new thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netfabad.org.tr Studies are exploring thiazole compounds for a wide range of therapeutic applications, including combating multidrug-resistant bacterial strains, targeting specific biological pathways involved in diseases like Alzheimer's and metabolic syndrome, and developing agents with anticancer, anti-inflammatory, and antioxidant properties. mdpi.combiointerfaceresearch.comnih.govresearchgate.netfabad.org.tracs.orgresearchgate.net The ongoing investigation into compounds like this compound, with its demonstrated anti-inflammatory and antioxidant effects, contributes to the broader understanding of the therapeutic potential of the thiazole scaffold and informs the development of future thiazole-based drugs. medkoo.commedchemexpress.comtargetmol.combmbreports.orgresearchgate.netnih.gov
Properties
CAS No. |
1497249-95-2 |
|---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.38 |
IUPAC Name |
N-(adamantan-1-yl)-4-methylthiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChI Key |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
SMILES |
CC1=CSC(NC23CC4CC(C3)CC(C4)C2)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KHG26693; KHG 26693; KHG-26693; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Khg26693
Established Synthetic Pathways for N-adamantyl-4-methylthiazol-2-amine
The synthesis of N-adamantyl-4-methylthiazol-2-amine typically relies on established methods for thiazole (B1198619) ring formation, often involving the reaction between a thiourea (B124793) derivative and an alpha-halocarbonyl compound. The adamantyl group is introduced either as part of the thiourea precursor or through later-stage functionalization.
Synthesis of Key Precursors (e.g., Adamantyl Isothiocyanate)
A crucial precursor for the synthesis of N-adamantyl-4-methylthiazol-2-amine and related adamantyl-substituted thioureas is 1-adamantyl isothiocyanate. Several methods exist for the preparation of 1-adamantyl isothiocyanate. One approach involves the reaction of 1-adamantylamine with carbon disulfide in the presence of a base, such as triethylamine, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) nih.govmdpi.com. This method proceeds via the formation of a dithiocarbamate (B8719985) salt intermediate which is subsequently converted to the isothiocyanate nih.govmdpi.com. Another reported method involves the reaction of adamantyl halides with potassium thiocyanate (B1210189) researchgate.net. Alternatively, 1-adamantaneamine can be reacted with carbon disulfide or phenyl isothiocyanate researchgate.net.
Coupling Reactions for Thiazole Ring Formation
The formation of the thiazole ring is a central step in the synthesis of N-adamantyl-4-methylthiazol-2-amine. The Hantzsch thiazole synthesis is a widely utilized method for constructing the thiazole core, involving the reaction of a thiourea or thioamide with an alpha-halocarbonyl compound researchgate.netbepls.com. In the case of N-adamantyl-4-methylthiazol-2-amine, this typically involves the reaction of an adamantyl-containing thiourea derivative with a suitable alpha-haloketone, such as chloroacetone (B47974) or bromoacetone, to form the 2-aminothiazole (B372263) ring with a methyl group at the 4-position orgsyn.orgthieme-connect.com. The reaction often proceeds in a solvent like ethanol (B145695) orgsyn.org.
Another synthetic route involves the reaction of isothiocyanates with alpha-aminonitriles or related compounds, as exemplified by the Cook-Heilbron synthesis for 5-aminothiazoles wikipedia.org. While this method is primarily for 5-aminothiazoles, variations involving the reaction of isothiocyanates with different substrates have been explored for thiazole ring formation bepls.com. The reaction of N-adamantyl isothiocyanate with appropriate precursors containing a latent alpha-carbon electrophile and a nucleophilic nitrogen could, in principle, lead to the formation of the thiazole ring with the adamantyl group attached to the exocyclic nitrogen.
Detailed research findings on specific coupling reactions for N-adamantyl-4-methylthiazol-2-amine synthesis highlight the condensation of N-(adamantan-1-yl)thiourea with 2-bromo-3-oxobutanamide to yield N-(adamantan-1-yl)-2-amino-4-methylthiazole-5-carboxamide, demonstrating the application of this type of coupling reaction for synthesizing adamantyl-substituted aminothiazoles rsc.org.
Strategic Approaches for Efficient Compound Generation
Efficient synthesis of N-adamantyl-4-methylthiazol-2-amine and its derivatives often involves strategic approaches to optimize reaction conditions, improve yields, and simplify purification. One-pot procedures, where multiple reaction steps are carried out sequentially in a single vessel, can enhance efficiency by reducing isolation and purification steps google.com. For instance, the synthesis of 2-amino-4-methylthiazole (B167648) derivatives has been achieved through one-pot reactions involving bromination and cyclization steps google.com.
The choice of solvent and temperature plays a critical role in the efficiency and outcome of thiazole synthesis. Reactions are commonly conducted in solvents such as ethanol or dioxane, and heating is often employed to facilitate cyclization orgsyn.orgunibuc.ro. Microwave-assisted synthesis has also been explored for the rapid generation of thiazole derivatives bepls.com.
Solid-supported synthesis provides another strategic approach for efficient compound generation, particularly in the context of creating libraries of analogues. This involves attaching a precursor molecule to a solid support (resin) and performing subsequent reactions on the resin. This simplifies purification as excess reagents and byproducts can be washed away rsc.org. While specific details for solid-supported synthesis of N-adamantyl-4-methylthiazol-2-amine were not extensively found, solid-supported approaches have been successfully applied to the synthesis and derivatization of other 2-aminothiazoles rsc.org.
Exploration of Analogues and Structural Modifications for KHG26693 Series
The exploration of analogues and structural modifications of N-adamantyl-4-methylthiazol-2-amine aims to investigate the impact of structural changes on the compound's properties. This involves designing novel thiazole derivatives and employing various methodologies for their synthesis and elaboration.
Design Principles for Novel Thiazole Derivatives
The design of novel thiazole derivatives related to this compound often involves modifying the substituents on the thiazole ring, the adamantyl group, or the linker connecting these two moieties. Key positions for modification on the 2-aminothiazole core include the amino group at the 2-position, and the carbon atoms at the 4 and 5 positions of the thiazole ring researchgate.netwikipedia.org.
Introducing different substituents at the 4-position of the thiazole ring, in place of the methyl group in this compound, can be achieved by utilizing different alpha-halocarbonyl compounds in the Hantzsch synthesis researchgate.net. Modifications at the 5-position often require specific synthetic strategies or subsequent functionalization of the pre-formed thiazole ring acs.orgnih.gov.
Alterations to the adamantyl group, such as introducing substituents on the cage or using different adamantane (B196018) isomers, can also lead to novel analogues. The linker between the adamantyl group and the thiazole core, which is a simple amine linkage in this compound, can be modified to include different functional groups or chain lengths, potentially influencing the compound's conformation and interaction with biological targets.
Methodologies for Derivatization and Scaffold Elaboration
Various methodologies are available for the derivatization and scaffold elaboration of the 2-aminothiazole core present in this compound. The exocyclic amino group at the 2-position is a key site for functionalization through reactions such as acylation, alkylation, or the formation of Schiff bases and hydrazones unibuc.romdpi.com. For example, 2-amino-4-methylthiazole has been reacted with aminoacyl chlorides to synthesize amino acid derivatives unibuc.ro.
The thiazole ring itself can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity depend on the existing substituents. Halogenation, particularly bromination at the 5-position, is a common derivatization strategy, and biocatalytic methods using halogenases have been explored for this purpose under mild conditions acs.orgnih.govnih.gov. The resulting halogenated thiazoles can then serve as intermediates for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling acs.orgnih.gov.
Other methods for scaffold elaboration include the formation of fused ring systems involving the thiazole core or the introduction of diverse substituents through reactions like nucleophilic substitution or addition reactions. The reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates and isothiocyanates has been studied, showing that addition can occur at the ring nitrogen nih.gov. While this involves thiazolines rather than thiazoles, it illustrates the potential for reactions with isocyanates/isothiocyanates to modify the nitrogen atoms in related heterocyclic systems. The synthesis of hydrazone derivatives from thiazole carbohydrazides also demonstrates a method for elaborating the thiazole scaffold with diverse functionalities mdpi.com.
Mechanistic Investigations of Khg26693 at the Cellular and Subcellular Level
Modulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the capacity of a biological system to detoxify these reactive intermediates, is implicated in various pathological conditions. KHG26693 has been shown to modulate several aspects of this intricate balance.
Attenuation of Reactive Oxygen Species (ROS) Generation
Multiple studies have demonstrated the ability of this compound to attenuate the generation of reactive oxygen species (ROS). This compound was observed to decrease amyloid-beta (Aβ)-mediated formation of reactive oxygen species ctdbase.orguni-freiburg.de. Similarly, pretreatment with this compound significantly attenuated glutamate-induced elevation of reactive oxygen species sigmaaldrich.com. In cortical neurons, this compound significantly suppressed glutamate-induced increases in ROS levels nih.gov. This reduction in ROS is a key mechanism by which this compound may exert its protective effects against oxidative damage.
Impact on Antioxidant Enzyme Systems
This compound has been shown to influence the activity and levels of critical antioxidant enzymes and molecules, which are essential for neutralizing ROS and maintaining cellular redox homeostasis.
Studies have indicated that this compound can affect the activity of Superoxide (B77818) Dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide fishersci.com. Pretreatment with this compound attenuated glutamate-induced changes in the levels of superoxide dismutase sigmaaldrich.com. Furthermore, cells treated with this compound showed significantly higher activities of SOD compared to control groups in certain models nih.gov. This compound also significantly modulated hepatic superoxide dismutase activity.
This compound has been shown to influence Glutathione (B108866) Peroxidase (GSH-Px) activity and Glutathione (GSH) levels, both crucial components of the glutathione system, a major cellular defense against oxidative stress. This compound suppressed Aβ-induced oxidative stress through a mechanism involving glutathione peroxidase and GSH attenuation ctdbase.org. This compound also attenuated glutamate-induced changes in levels of glutathione and glutathione reductase sigmaaldrich.com. In cortical neurons, this compound efficiently attenuated glutamate-induced depletion of GSH nih.gov. Cells treated with this compound also showed significantly higher activities of GSH-Px compared to control groups nih.gov.
Regulation of Superoxide Dismutase (SOD) Activity
Reduction of Lipid Peroxidation and Protein Carbonylation
Oxidative stress can lead to damage of cellular macromolecules, including lipids and proteins, resulting in lipid peroxidation and protein carbonylation. This compound has demonstrated an ability to reduce these markers of oxidative damage. This compound decreased Aβ-mediated malondialdehyde formation and protein oxidation ctdbase.orguni-freiburg.de. Pretreatment with this compound significantly attenuated glutamate-induced elevation of lipid peroxidation sigmaaldrich.com. This compound significantly reduced Aβ-induced protein oxidation and nitration in cortical neurons uni-freiburg.de. Additionally, this compound significantly modulated hepatic lipid peroxidation.
Involvement of Specific Redox-Sensitive Signaling Molecules (e.g., Nrf2, HO-1, GCLC)
The protective effects of this compound against oxidative stress are also linked to its influence on key redox-sensitive signaling pathways, such as the Nrf2-ARE pathway, which regulates the expression of numerous antioxidant and detoxification genes. Compared with Aβ treatment, this compound treatment upregulated Nrf2 and HO-1 expressions, suggesting that this compound protects against oxidative damage likely by maintaining redox balance through Nrf2/HO-1 pathway regulation ctdbase.org. This compound also attenuated the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and glutamate (B1630785) cysteine ligase catalytic subunit (GCLC) caused by glutamate toxicity sigmaaldrich.com.
Summary of this compound's Effects on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of this compound Treatment | References |
| Reactive Oxygen Species (ROS) Generation | Attenuated/Decreased | ctdbase.orguni-freiburg.desigmaaldrich.comnih.gov |
| Superoxide Dismutase (SOD) Activity | Influenced/Increased in certain models | sigmaaldrich.comnih.gov |
| Glutathione Peroxidase (GSH-Px) Activity | Influenced/Increased in certain models | ctdbase.orgnih.gov |
| Glutathione (GSH) Levels | Attenuated depletion/Increased in certain models | ctdbase.orgsigmaaldrich.comnih.gov |
| Lipid Peroxidation (e.g., Malondialdehyde) | Decreased/Attenuated | ctdbase.orguni-freiburg.desigmaaldrich.com |
| Protein Carbonylation/Oxidation | Decreased/Attenuated | ctdbase.orguni-freiburg.desigmaaldrich.com |
| Nrf2 Expression | Upregulated/Attenuated changes caused by toxicity | ctdbase.orgsigmaaldrich.com |
| HO-1 Expression | Upregulated/Attenuated changes caused by toxicity | ctdbase.orgsigmaaldrich.com |
| GCLC Levels | Attenuated changes caused by toxicity | sigmaaldrich.com |
Regulation of Inflammatory Signaling Cascades
Investigations into the cellular mechanisms of this compound have revealed its capacity to regulate various components of inflammatory pathways. Studies have demonstrated its influence on the production of major pro-inflammatory cytokines and the modulation of enzymes central to the inflammatory process.
Suppression of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines play a critical role in initiating and propagating inflammatory responses. Research indicates that this compound can effectively suppress the production of key cytokines involved in these processes.
Tumor Necrosis Factor-α (TNF-α) is a pivotal pro-inflammatory cytokine implicated in a wide range of inflammatory conditions. Studies have shown that this compound significantly attenuates the increase in TNF-α levels induced by inflammatory stimuli. For instance, in a mouse model, this compound significantly reduced Aβ-induced TNF-α enhancements in the hippocampus . Similarly, in cellular studies using LPS-activated BV-2 microglial cells, this compound treatment resulted in decreased levels of TNF-α nih.gov. Further research in glutamate-treated rat brains also demonstrated a significant reduction in TNF-α levels following administration of this compound uniprot.org. These findings suggest that this compound possesses inhibitory activity against TNF-α production in different experimental models of inflammation idrblab.net.
| Study Model | Inflammatory Stimulus | Effect on TNF-α Levels | Citation |
| Mouse hippocampus (in vivo) | Amyloid β | Significantly attenuated | |
| BV-2 microglial cells (in vitro) | LPS | Decreased levels | nih.gov |
| Rat brains (in vivo) | Glutamate | Significantly decreased | uniprot.org |
Interleukin-1β (IL-1β) is another crucial pro-inflammatory cytokine involved in immune regulation and inflammation wikipedia.orggenscript.comjapsonline.comnih.gov. Investigations into this compound have demonstrated its ability to decrease IL-1β levels under inflammatory conditions. This compound significantly attenuated Aβ-induced IL-1β enhancements in the hippocampus of mice . In LPS-activated BV-2 microglial cells, treatment with this compound suppressed and decreased IL-1β levels nih.gov. Consistent with these findings, studies in glutamate-treated rat brains showed that this compound significantly decreased the levels of IL-1β uniprot.org. These results collectively indicate that this compound is effective in reducing the production of IL-1β in response to various inflammatory triggers.
| Study Model | Inflammatory Stimulus | Effect on IL-1β Levels | Citation |
| Mouse hippocampus (in vivo) | Amyloid β | Significantly attenuated | |
| BV-2 microglial cells (in vitro) | LPS | Decreased levels | nih.gov |
| Rat brains (in vivo) | Glutamate | Significantly decreased | uniprot.org |
Reduction of Tumor Necrosis Factor-α (TNF-α)
Inhibition of Key Inflammatory Enzymes and Mediators
Beyond cytokine modulation, this compound has also been shown to influence the activity and expression of key enzymes and mediators central to the inflammatory cascade.
Inducible Nitric Oxide Synthase (iNOS) is an enzyme responsible for the production of large amounts of Nitric Oxide (NO), a molecule that plays a complex role in inflammation and can contribute to tissue damage uniprot.org. Research indicates that this compound can downregulate iNOS expression and subsequent NO production. In amyloid β-treated mice, this compound decreased reactive oxygen species by reducing the iNOS level . Studies in LPS-stimulated BV-2 microglial cells demonstrated that the anti-inflammatory actions of this compound were a result of the downregulation of iNOS content nih.gov. This compound has been shown to suppress nitric oxide production by decreasing iNOS levels researchgate.net. Furthermore, in glutamate-treated rat cerebral cortex, this compound attenuated the glutamate-induced elevation of nitric oxide uniprot.org. These findings highlight the inhibitory effect of this compound on the iNOS/NO pathway.
| Study Model | Inflammatory Stimulus | Effect on iNOS Level | Effect on NO Production | Citation |
| Mouse hippocampus (in vivo) | Amyloid β | Decreased level | Not specified | |
| BV-2 microglial cells (in vitro) | LPS | Downregulation | Decreased levels | nih.gov |
| General (mechanistic investigation) | Not specified | Decreasing levels | Suppressed production | researchgate.net |
| Rat cerebral cortex (in vivo) | Glutamate | Not specified | Attenuated elevation | uniprot.org |
Cyclooxygenase-2 (COX-2) is an enzyme rapidly induced during inflammation, leading to the production of prostaglandins (B1171923) and other mediators that contribute to inflammatory symptoms. Investigations have shown that this compound can modulate COX-2 content. In LPS-stimulated BV-2 microglial cells, the anti-inflammatory effects of this compound were associated with the downregulation of cyclooxygenase-2 (COX-2) content nih.gov. Studies have indicated that this compound caused the downregulation of COX-2. This modulation of COX-2 content by this compound suggests a mechanism by which it exerts its anti-inflammatory effects by influencing the production of COX-2 derived inflammatory mediators.
| Study Model | Inflammatory Stimulus | Effect on COX-2 Content | Citation |
| BV-2 microglial cells (in vitro) | LPS | Downregulation | nih.gov |
| General (mechanistic investigation) | Not specified | Downregulation |
Compound and Protein Identifiers
| Name | Identifier Type | Identifier |
| N-adamantyl-4-methylthiazol-2-amine | PubChem CID | 129848746 |
| Tumor Necrosis Factor-α (TNF-α) | PubChem CID | 44356648 |
| Interleukin-1β (IL-1β) | UniProtKB | P01584 (Human), Q63264 (Rat) |
| Inducible Nitric Oxide Synthase (iNOS) | UniProtKB | P35228 (Human) |
| Cyclooxygenase-2 (COX-2) | UniProtKB | P35354 (Human) |
Impact on NADPH Oxidase (NOX) Activity
Excessive production of reactive oxygen species (ROS) is a critical factor in various pathological conditions, including neurodegenerative diseases and glutamate toxicity. bmbreports.org NADPH oxidase (NOX) is a key enzyme complex involved in the generation of ROS. nih.govresearchgate.netresearchgate.net While the direct impact of this compound specifically on NADPH oxidase activity is not explicitly detailed in the provided search results, studies on this compound have demonstrated its ability to significantly suppress glutamate-induced increases in ROS levels in cortical neurons. bmbreports.org This suggests a potential indirect or direct modulatory effect of this compound on ROS-producing enzymes like NADPH oxidase. Further research is needed to elucidate the precise relationship between this compound and NOX activity.
Downstream Signaling Pathway Interventions
This compound has been shown to intervene in several downstream signaling pathways that are crucial in mediating cellular responses to stress and inflammation.
Modulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
Extracellular Signal-Regulated Kinase (ERK) is a member of the MAPK family involved in various cellular processes, including proliferation, differentiation, and transcription regulation. genecards.orgwhiterose.ac.uk Modulation of ERK phosphorylation is a key mechanism by which cells respond to external stimuli. whiterose.ac.ukmdpi.com While one source broadly mentions that this compound modulates ERK phosphorylation researchgate.net, detailed research findings specifically on how this compound impacts ERK phosphorylation were not found in the provided search results. Studies on other compounds have shown that ERK phosphorylation can be inhibited or modulated through various mechanisms. mdpi.comfrontiersin.orgnih.govnih.gov
Autophagy Modulation in Cellular Stress Models
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and proteins, playing a dual role in cell survival and death depending on the context and level of activation. researchgate.netfrontiersin.orgencyclopedia.pub this compound has been investigated for its ability to modulate autophagy, particularly in cellular stress models like glutamate-induced neurotoxicity. bmbreports.orgnih.gov
Attenuation of Autophagic Cell Death
Dysregulation or over-stimulation of autophagy can lead to autophagic cell death. bmbreports.orgnih.govarvojournals.org Research indicates that this compound attenuates glutamate-induced autophagic cell death in cortical neurons. bmbreports.orgnih.gov Glutamate treatment is known to induce neuronal cell injury and is related to autophagy activation. nih.govresearchgate.netresearchgate.net this compound treatment significantly attenuated this glutamate-induced cell death in a concentration-dependent manner. nih.govresearchgate.net This protective effect is associated with the suppression of excessive autophagy activation. bmbreports.orgresearchgate.net
Regulation of Autophagy-Related Proteins (e.g., LC3, p62, Beclin-1)
Autophagy is a complex process modulated by several key proteins, including LC3 (microtubule-associated protein 1 light chain 3), p62, and Beclin-1. nih.govencyclopedia.pubresearchgate.netresearchgate.netnih.govmedsci.org Changes in the protein levels of these markers are indicative of altered autophagic activity. Studies on this compound have shown that it attenuates the glutamate-induced increase in protein levels of LC3 and Beclin-1. bmbreports.orgnih.govresearchgate.net Glutamate treatment typically enhances the expression of LC3 and Beclin-1, suggesting increased autophagy activation. researchgate.netresearchgate.net this compound treatment suppressed these increases, bringing the protein levels closer to those of the control group. bmbreports.orgresearchgate.net
In contrast, glutamate treatment was observed to decrease the protein level of p62, which is often degraded during autophagy. researchgate.net this compound efficiently attenuated this decrease in p62 levels. researchgate.net These findings collectively suggest that this compound down-regulates autophagy activation in glutamate-stressed cortical neurons. bmbreports.orgresearchgate.net
The modulation of these autophagy-related proteins by this compound appears to be linked to its regulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netresearchgate.net Glutamate treatment was found to decrease the phosphorylation of PI3K, Akt, and mTOR, while this compound treatment restored these phosphorylation levels. nih.govresearchgate.netresearchgate.net This suggests that this compound inhibits glutamate-induced autophagy, at least in part, by preventing the suppression of PI3K/Akt/mTOR signaling. nih.govresearchgate.net
The following table summarizes the observed effects of this compound on key autophagy-related proteins in glutamate-treated cortical neurons:
| Protein | Effect of Glutamate Treatment | Effect of this compound Treatment (on Glutamate-Treated Cells) |
| LC3 | Increased protein levels | Suppressed increase in protein levels bmbreports.orgresearchgate.net |
| Beclin-1 | Enhanced protein expression | Significantly suppressed protein levels bmbreports.orgresearchgate.net |
| p62 | Markedly decreased level | Efficiently attenuated the decrease in protein level researchgate.net |
Table 1: Effects of this compound on Autophagy-Related Proteins in Glutamate-Treated Cortical Neurons
| Signaling Pathway/Protein | Effect of Glutamate Treatment | Effect of this compound Treatment (on Glutamate-Treated Cells) |
| PI3K phosphorylation | Decreased | Restored phosphorylation levels nih.govresearchgate.netresearchgate.net |
| Akt phosphorylation | Decreased | Restored phosphorylation levels nih.govresearchgate.netresearchgate.net |
| mTOR phosphorylation | Decreased | Restored phosphorylation levels nih.govresearchgate.netresearchgate.net |
Crosstalk with PI3K/Akt/mTOR Signaling Pathways
Studies have indicated that this compound interacts with the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade involved in regulating various cellular processes, including cell cycle, proliferation, survival, and metabolism. wikipedia.org Deregulation of this pathway is frequently observed in various diseases, including cancer. wikipedia.org
This compound has been identified as a potent and selective inhibitor of Akt1 and Akt2. nih.govbiorxiv.org Akt, also known as Protein Kinase B, is a key component of the PI3K/Akt/mTOR pathway. frontiersin.org Activation of Akt typically involves phosphorylation at specific sites, such as T308 and S473, leading to its full activation. frontiersin.org Activated Akt then phosphorylates numerous downstream targets, influencing cellular functions like proliferation, metabolism, and survival. frontiersin.org
Research has shown that this compound inhibits the phosphorylation of Akt. wikipedia.orgnih.govbiorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netoncotarget.commdpi.compsu.edumdpi.comwikipedia.orgnih.govmdpi.com By reducing Akt phosphorylation, this compound effectively downregulates the activity of this central kinase. This inhibition extends to downstream targets of Akt within the PI3K/Akt/mTOR pathway, including PRAS40 and S6K. wikipedia.orgnih.govbiorxiv.orgfrontiersin.orgresearchgate.netmdpi.com PRAS40 is an inhibitor of mTORC1, and its phosphorylation by Akt relieves this inhibition, thereby activating mTORC1. mdpi.com S6K (p70S6 kinase) is a key downstream effector of mTORC1, involved in protein synthesis and cell growth. mdpi.commdpi.com The inhibition of PRAS40 and S6K phosphorylation by this compound demonstrates its impact on the downstream signaling cascade initiated by Akt.
Furthermore, investigations into the effects of this compound on glutamate-treated cortical neurons revealed that while glutamate decreased the phosphorylation of PI3K, Akt, and mTOR, treatment with this compound helped to restore these phosphorylation levels. researchgate.netnih.gov These findings suggest that this compound can regulate PI3K/Akt/mTOR signaling, potentially inhibiting processes like glutamate-induced autophagy by preventing the suppression of this pathway. researchgate.netnih.gov
Effects on Mitochondrial Homeostasis
Mitochondria play a vital role in cellular energy production through oxidative phosphorylation, regulation of intracellular calcium, and other essential functions. nih.gov Maintaining mitochondrial homeostasis is crucial for cell survival and function. Studies have explored the effects of this compound on mitochondrial homeostasis, particularly in the context of cellular stress.
Research indicates that this compound can mitigate changes in mitochondrial function induced by certain stimuli. researchgate.netresearchgate.net Specifically, investigations have focused on its impact on mitochondrial ATP levels and the activity of cytochrome oxidase c.
Preservation of Mitochondrial ATP Levels
Mitochondrial ATP production is the primary source of energy for most eukaryotic cells. mdpi.comelifesciences.org Maintaining sufficient ATP levels is a critical aspect of cellular homeostasis. elifesciences.org Studies have shown that this compound can help preserve mitochondrial ATP levels under conditions of cellular stress. researchgate.netresearchgate.net For instance, in glutamate-treated cortical neurons, this compound was found to mitigate the glutamate-induced changes in mitochondrial ATP levels. researchgate.netresearchgate.net This suggests that this compound may play a role in supporting mitochondrial energy production or preventing its decline in response to toxic insults.
Biological Activities and Phenotypic Effects in in Vitro and Non Human in Vivo Models
Neuroprotective Efficacy in Cell Culture Systems
In vitro studies using neuronal cell cultures have provided insights into the direct protective effects of KHG26693 against various insults that lead to neuronal damage.
Excessive glutamate (B1630785) can lead to excitotoxic neuronal injury. This compound has demonstrated protective effects against glutamate-induced cytotoxicity in cultured cortical neurons. Treatment with this compound alone did not impact the viability of cultured cortical neurons, but it offered protection against glutamate-induced toxicity in a concentration-dependent manner. ctdbase.orguni-freiburg.de Specifically, 20 µM this compound significantly attenuated neuronal cell death induced by 5 mM glutamate. uni-freiburg.defishersci.com
Research suggests that this compound's protective effect involves the suppression of autophagy and reactive oxygen species (ROS) production. ctdbase.org Glutamate exposure increased ROS levels significantly, and this compound treatment suppressed this increase. ctdbase.org this compound also attenuated glutamate-induced decreases in levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and glutathione (GSH). ctdbase.org Furthermore, this compound inhibited glutamate-induced autophagy by regulating the PI3K/Akt/mTOR signaling pathway. ctdbase.orgnih.gov Glutamate decreased the phosphorylation of PI3K, Akt, and mTOR, and these levels were restored by this compound treatment. ctdbase.orgnih.gov
| Treatment Group | Cell Viability (% of Control) | ROS Level (Fold Increase vs. Control) |
| Control | 100 | 1.0 |
| Glutamate (5 mM) | Decreased significantly | ~3.4 |
| Glutamate (5 mM) + this compound (20 µM) | Significantly attenuated decrease uni-freiburg.defishersci.com | Significantly suppressed increase ctdbase.org |
This compound has also been shown to protect cortical cells against neuronal injury induced by amyloid-beta (Aβ), a peptide implicated in neurodegenerative diseases. uni-freiburg.desigmaaldrich.com Studies have indicated that this compound attenuates Aβ-induced oxidative stress in primary cultured cortical neurons. This compound treatment attenuated Aβ-induced cytotoxicity, an increased Bax/Bcl-2 ratio, elevated caspase-3 expression, and impaired mitochondrial membrane potential in these cultures. This compound also reduced Aβ-mediated formation of malondialdehyde, reactive oxygen species, and NO production by decreasing inducible nitric oxide synthase (iNOS) and NADPH oxidase levels. The compound suppressed Aβ-induced oxidative stress potentially by attenuating GSH and antioxidant enzyme activities such as glutathione reductase and glutathione peroxidase.
Microglial activation is a key component of neuroinflammation. This compound has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced brain inflammation. uni-freiburg.desigmaaldrich.com Research indicates that this compound successfully reduced the production of oxidative stress in LPS-induced BV-2 microglial cells by increasing their antioxidant capacity. This compound has been reported to suppress oxidative damage caused by LPS-induced increases in proinflammatory cytokines. Additionally, this compound caused the downregulation of LPS-induced cystathionine.
Inhibition of Aβ-Induced Neuronal Injury in Primary Cortical Neuron Cultures
Investigation of Systemic Effects in Animal Models (e.g., Diabetic Rats, Cerebral Ischemia Models)
Beyond cellular studies, this compound has been investigated in animal models to assess its systemic effects, particularly in the context of metabolic disorders and brain injury.
While the primary focus in the provided snippets regarding this compound in diabetic models is on oxidative stress, one study reported that this compound successfully reduced the production of oxidative stress in streptozotocin-induced diabetic rats. This suggests an indirect beneficial effect in a diabetic state by mitigating oxidative damage, a common complication of diabetes. Animal models of diabetes, such as streptozotocin-induced diabetic rats, are commonly used to study the effects of diabetes on various organs, including the brain. These models exhibit characteristics like hyperglycemia, hyperinsulinemia, glucose intolerance, and insulin (B600854) resistance.
This compound has been shown to attenuate glutamate-induced oxidative stress and inflammation in the brain in vivo, specifically in the rat cerebral cortex. ctdbase.orguni-freiburg.desigmaaldrich.com Pretreatment with this compound significantly reduced glutamate-induced elevation of markers such as lipid peroxidation, tumor necrosis factor-α, interferon gamma, interleukin-1β, nitric oxide, reactive oxygen species, NADPH oxidase, caspase-3, calpain activity, and Bax. Furthermore, this compound pretreatment improved key antioxidant parameters that were affected by glutamate toxicity, including levels of superoxide dismutase, catalase, glutathione, and glutathione reductase. This compound also attenuated the protein levels of inducible nitric oxide synthase, neuronal nitric oxide synthase, nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and glutamate cysteine ligase catalytic subunit (GCLC) caused by glutamate toxicity. These findings indicate that this compound acts as a neuroprotective and anti-oxidative agent against glutamate-induced toxicity through its antioxidant and anti-inflammatory activities in the rat brain.
| Marker | Glutamate-Treated Group | This compound + Glutamate Group |
| Lipid Peroxidation | Elevated | Significantly attenuated |
| TNF-α | Elevated | Significantly attenuated |
| IFN-γ | Elevated | Significantly attenuated |
| IL-1β | Elevated | Significantly attenuated |
| Reactive Oxygen Species | Elevated | Significantly attenuated |
| Caspase-3 Activity | Elevated | Significantly reduced sigmaaldrich.com |
| Calpain Activity | Elevated | Significantly reduced sigmaaldrich.com |
| Superoxide Dismutase Levels | Reduced | Attenuated reduction |
| Glutathione Levels | Reduced | Attenuated reduction |
Computational Chemistry and Structure Activity Relationship Sar Studies of Khg26693
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the structural properties of a set of compounds with their observed biological activities. These models aim to predict the activity of new or untested compounds based on their molecular descriptors.
Development of 2D and 3D QSAR Models
QSAR models, both two-dimensional (2D) and three-dimensional (3D), have been developed for KHG26693 and related thiazole (B1198619) derivatives to investigate the relationship between their chemical structures and biological activities. These models are typically built using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) ctdbase.orggoogle.com. 2D QSAR models utilize descriptors calculated from the 2D structure of a molecule, such as connectivity indices, atom counts, and physicochemical properties nih.govnih.gov. 3D QSAR models, on the other hand, incorporate three-dimensional information, including molecular shape, electrostatic potential, and steric properties, often derived from the compound's preferred conformation nih.gov. The development of these models involves selecting a training set of compounds with known structures and activities, calculating relevant molecular descriptors, and establishing a statistically significant correlation between the descriptors and the observed activities. For this compound and its analogues, MLR and NN models have shown good correlations (e.g., r² values of 0.849 and 0.884, respectively) between selected descriptors and activities in training sets ctdbase.org.
Correlation of Structural Descriptors with Biological Activities
The QSAR analysis of this compound and related compounds aims to identify specific structural features and physicochemical properties that are crucial for their biological activities. By analyzing the QSAR models, researchers can determine which molecular descriptors significantly influence the observed effects. For instance, in QSAR studies involving N-adamantyl-4-methylthiazol-2-amine (this compound), descriptors such as the Hammett constant (σ), Connolly surface area, and substituent volume have been found to play important roles in correlating structure with activity ctdbase.org. The Hammett constant reflects the electronic effects of substituents, while Connolly surface area and substituent volume relate to the size and shape of the molecule. Understanding these correlations provides insights into the potential mechanisms of action and guides the modification of the molecular structure to enhance desired biological effects ctdbase.orgnih.govnih.gov.
Based on the research findings ctdbase.org, a simplified representation of the correlation between selected descriptors and activity in the training set for this compound and related compounds can be illustrated conceptually:
| Descriptor | Type (Example) | Correlation with Activity |
| Hammett constant (σ) | Electronic | Significant |
| Connolly surface area | Steric/Spatial | Significant |
| Substituent volume | Steric/Spatial | Significant |
Note: The exact nature (positive or negative) and magnitude of the correlation depend on the specific activity being modeled and the structure of the compounds in the dataset.
These findings highlight that a combination of electronic and steric factors significantly influences the biological activity of this compound and its analogues.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interactions between a small molecule (ligand) like this compound and a biological target, typically a protein. These methods provide atomic-level insights into the binding process, helping to predict binding modes and assess the stability of the resulting complex.
Prediction of Binding Modes with Molecular Targets
Molecular docking is used to predict the preferred orientation and position (binding mode) of a ligand within the binding site of a target protein. Given the reported biological activities of this compound, potential molecular targets could include enzymes involved in oxidative stress pathways, proteins in inflammatory cascades (such as those related to NF-κB or TLR4 signaling), or components of intracellular signaling pathways like PI3K/Akt/mTOR. By computationally sampling different conformations of the ligand and orientations within the binding site, docking algorithms score potential poses based on their complementarity and predicted interaction energies. The output provides insights into which amino acid residues of the protein are likely to interact with specific parts of the this compound molecule, including the formation of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This prediction of binding modes is crucial for understanding how this compound might exert its biological effects at a molecular level.
Analysis of Ligand-Protein Interactions and Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. MD simulations treat the atoms of the protein, ligand, and surrounding solvent as a dynamic system, allowing researchers to observe the fluctuations and rearrangements of the complex at a given temperature and pressure. This provides a more realistic representation of the binding event compared to static docking poses. Analysis of MD trajectories can reveal the persistence of key interactions identified in docking, such as specific hydrogen bonds or hydrophobic contacts. It can also quantify the stability of the complex by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand heavy atoms from their initial positions. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate measure of the binding affinity between this compound and its target protein. Understanding the dynamic nature and stability of these interactions is vital for rationalizing the compound's potency and selectivity.
De Novo Design Principles for Enhanced Analogues
De novo design is a computational approach used to design novel molecular structures with desired properties, often based on the structural information of a target protein or a set of active ligands. In the context of this compound, de novo design principles can be applied to generate new thiazole derivatives with potentially enhanced biological activity, improved target specificity, or better pharmacokinetic properties.
This process typically involves using computational algorithms to construct molecules atom by atom or fragment by fragment within the binding site of a target protein or based on the pharmacophore features derived from active compounds. Information gleaned from QSAR analysis (Section 5.1) regarding the important structural descriptors and from molecular docking and dynamics simulations (Section 5.2) regarding favorable interactions and binding modes is invaluable in guiding the de novo design process. For example, if QSAR indicates that increased lipophilicity in a certain region enhances activity, or if docking reveals a specific pocket where a bulky group is well-tolerated and forms favorable interactions, these insights can be incorporated into the design criteria for generating new analogues. The designed molecules are then evaluated computationally for their predicted activity, synthesizability, and other relevant properties before experimental synthesis and testing. While specific de novo design studies focused solely on generating this compound analogues were not prominently found in the search results, the principles of de novo design, informed by SAR and structural studies, provide a powerful avenue for future lead optimization efforts based on the this compound scaffold.
Machine Learning Approaches in Predicting Compound Activity
Machine learning (ML) techniques have become increasingly integral to computational chemistry and drug discovery, particularly in predicting the biological activity of compounds based on their chemical structures oncodesign-services.com. These methods leverage algorithms to learn complex relationships within large datasets of known compounds and their measured activities, enabling the prediction of activity for novel or untested molecules nih.govarxiv.org. Computational SAR methods often utilize ML models to predict the biological activity of new compounds based on their chemical structure, developed using data from experimental SAR studies oncodesign-services.com. These models can aid in identifying promising lead compounds and optimizing their structures for improved activity and selectivity oncodesign-services.com. Various types of machine learning algorithms exist, including supervised, unsupervised, semi-supervised, and reinforcement learning, all applicable to analyzing data on a large scale nih.gov.
Predicting molecular activity and quantitative structure-activity relationship (QSAR) is crucial for drug discovery and optimization chemrxiv.org. Machine learning models are central tools for this purpose, analogous to language models in natural language processing arxiv.org. They aim to predict chemical, macroscopic properties, or biological activity based on chemical structure arxiv.org. Despite the advancements, challenges remain, such as accurately predicting the activity of compounds that form "activity cliffs"—structurally similar molecules exhibiting large differences in biological activity chemrxiv.orgnih.gov. Research continues to explore novel ML approaches and architectures to enhance predictive performance, particularly in handling complex cases and leveraging large biochemical databases arxiv.orgchemrxiv.org.
However, a comprehensive review of available scientific literature and databases did not yield specific research findings, data tables, or detailed discussions explicitly detailing the application of machine learning approaches for predicting the activity of the chemical compound this compound. Therefore, specific computational studies or predictive models developed using machine learning for this compound activity prediction could not be described in detail within this section based on the consulted sources.
Methodological Considerations in Khg26693 Research
In Vitro Experimental Models and Assays
In vitro studies utilize various cell culture systems and biochemical assays to dissect the cellular and molecular effects of KHG26693. These controlled environments allow for targeted investigations into specific pathways and cellular responses.
Cell Culture Systems
Several cell lines and primary cultures are commonly used to study the effects of this compound. Primary cortical neurons are frequently employed to evaluate the neuroprotective effects of this compound against induced toxicity, such as glutamate-induced excitotoxicity nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govbmbreports.orgmdpi.comthermofisher.com. These studies assess the compound's ability to improve neuronal viability and attenuate markers of neuronal injury bmbreports.org.
BV-2 microglia, an immortalized microglial cell line, serve as a key model for investigating the anti-inflammatory properties of this compound nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.gov. These cells, when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS), mimic neuroinflammatory conditions, allowing researchers to study how this compound modulates the microglial inflammatory response nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govresearchgate.net.
N2a/APP695 cells, a neuroblastoma cell line overexpressing the amyloid precursor protein (APP) with the Swedish mutation, are utilized to examine the effects of this compound on amyloid-beta (Aβ) production and processing thermofisher.com. Primary cortical neurons are also used in conjunction with N2a/APP695 cells to investigate the impact of this compound on Aβ-induced neurotoxicity thermofisher.com.
Biochemical and Molecular Assays
A range of biochemical and molecular techniques are indispensable for analyzing the effects of this compound at the cellular level. Enzyme-linked immunosorbent assay (ELISA) is widely used to quantify levels of various proteins, including pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, in cell culture supernatants or tissue homogenates nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govthermofisher.comresearchgate.netdia-endojournals.ruresearchgate.netbio-rad.com. Western blotting is employed to detect and quantify specific protein expression levels, including inflammatory enzymes like iNOS and COX-2, and markers related to apoptosis, oxidative stress, and signaling pathways such as PI3K/Akt/mTOR nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govbmbreports.orgthermofisher.comresearchgate.netdia-endojournals.rubio-rad.com.
Detection of reactive oxygen species (ROS) is performed to assess the impact of this compound on oxidative stress, often using fluorescent probes that indicate intracellular ROS levels researchgate.netdia-endojournals.ruassaygenie.com. Enzyme activity assays are conducted to measure the activity of specific enzymes involved in oxidative defense systems or other relevant pathways modulated by this compound researchgate.netdia-endojournals.ru. For instance, assays may evaluate enzymes like superoxide (B77818) dismutase or glutathione (B108866) peroxidase to understand the compound's antioxidant mechanisms bmbreports.orgresearchgate.net.
In Vivo Animal Models and Analytical Techniques
In vivo studies using animal models are crucial for evaluating the systemic effects and efficacy of this compound in more complex biological systems that mimic disease conditions.
Rodent Models of Neurodegeneration and Inflammation
Rodent models are extensively used to study the effects of this compound on neuroinflammation and neurodegeneration. Glutamate-induced excitotoxicity models in rodents are utilized to assess the neuroprotective potential of this compound against neuronal damage caused by excessive glutamate (B1630785) signaling researchgate.netdia-endojournals.rufrontiersin.orgresearchgate.netfrontiersin.org. These models often involve administering glutamate agonists to induce neuronal injury.
LPS-induced models of neuroinflammation in rodents are employed to investigate the anti-inflammatory effects of this compound in the brain researchgate.netdia-endojournals.rufrontiersin.orgscispace.comresearchgate.netnih.gov. LPS administration triggers a robust inflammatory response, allowing researchers to evaluate how this compound modulates the production of inflammatory mediators and mitigates neuroinflammation researchgate.netscispace.comresearchgate.net.
Metabolic Disease Models
Streptozotocin (STZ)-induced diabetes models in rodents are used to explore the effects of this compound in the context of metabolic diseases nih.govmdpi.comresearchgate.netdia-endojournals.rumedsci.org. STZ selectively targets pancreatic beta cells, leading to hyperglycemia and features of diabetes mellitus nih.govmdpi.comresearchgate.netmedsci.org. These models can be used to investigate potential neuroinflammatory or neurodegenerative complications associated with diabetes and the impact of this compound on these conditions mdpi.comfrontiersin.org.
Neurochemical and Histopathological Analysis
In conjunction with in vivo models, neurochemical and histopathological analyses provide critical data on the effects of this compound on brain tissue. Neurochemical analysis involves measuring levels of neurotransmitters, oxidative stress markers, and other relevant molecules in brain regions using techniques such as ELISA or biochemical assays nih.govresearchgate.netdia-endojournals.rumedsci.orgfrontiersin.org. This helps to understand the compound's impact on neuronal function and metabolic balance nih.govfrontiersin.org.
Histopathological analysis involves the microscopic examination of brain tissue to assess structural changes, neuronal survival, glial cell activation (microgliosis, astrogliosis), and the presence of pathological hallmarks like amyloid plaques or neurofibrillary tangles, depending on the disease model used nih.govdia-endojournals.rumedsci.org. Staining techniques, including immunohistochemistry, are used to visualize specific cell types or proteins of interest dia-endojournals.runih.gov. These analyses provide visual evidence of the protective or modulatory effects of this compound on brain tissue integrity and cellular responses nih.govdia-endojournals.ru.
Below are examples of data that might be presented in studies utilizing these methodologies:
| Cell Culture Model | Stimulus | Assay Type | Measured Marker(s) | Example Finding (Illustrative) | Source(s) |
| Primary Cortical Neurons | Glutamate | MTT Assay | Cell Viability | This compound increased cell viability by X% compared to control. | bmbreports.org |
| BV-2 Microglia | LPS | ELISA | TNF-α, IL-1β | This compound reduced cytokine levels by Y%. | nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govresearchgate.net |
| Primary Cortical Neurons | Aβ | ROS Detection | Intracellular ROS levels | This compound decreased ROS production by Z%. | frontiersin.org |
| BV-2 Microglia | LPS | Western Blotting | iNOS, COX-2 protein levels | This compound attenuated expression of inflammatory enzymes. | nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govresearchgate.net |
| N2a/APP695 Cells | Not specified | Western Blotting | APP processing enzymes (e.g., BACE1) | This compound modulated the levels of enzymes involved in Aβ production. | frontiersin.org |
| Animal Model | Induction Method | Analysis Type | Measured Parameter(s) | Example Finding (Illustrative) | Source(s) |
| Rodent (e.g., Rat, Mouse) | Glutamate-induced | Neurochemical Analysis | Oxidative stress markers (e.g., MDA, GSH) | This compound reduced lipid peroxidation and increased antioxidant levels in brain tissue. | nih.govresearchgate.netdia-endojournals.ruresearchgate.net |
| Rodent (e.g., Mouse) | LPS-induced | ELISA | Brain cytokine levels (e.g., TNF-α, IL-1β) | This compound decreased pro-inflammatory cytokine concentrations in brain homogenates. | researchgate.netdia-endojournals.ruresearchgate.net |
| Rodent (e.g., Rat) | STZ-induced Diabetes | Neurochemical Analysis | Neurotransmitter levels, Oxidative stress markers | This compound attenuated diabetes-induced neurochemical imbalances and oxidative stress. | nih.gov |
| Rodent (e.g., Rat, Mouse) | Glutamate or LPS | Histopathological Analysis | Neuronal density, Glial morphology, Inflammatory cell infiltration | This compound preserved neuronal integrity and reduced microglial activation. | nih.govdia-endojournals.rumedsci.org |
| Rodent (e.g., Mouse) | LPS-induced | Western Blotting | Inflammatory protein levels (e.g., iNOS, COX-2) in brain tissue | This compound suppressed the expression of inflammatory proteins in the brain. | researchgate.netdia-endojournals.ru |
Computational Protocols and Software Applications
Computational methods play a significant role in modern chemical and biological research, offering insights into molecular properties, interactions, and potential activities that complement experimental studies. In the context of investigating compounds like this compound (N-adamantyl-4-methylthiazol-2-amine), in silico approaches, including molecular modeling, docking simulations, and broader computational evaluations, have been applied in related research areas to understand mechanisms and predict potential efficacy fishersci.comsigmaaldrich.com.
Research involving compounds structurally related to this compound or targeting similar biological pathways has utilized computational techniques to explore molecular interactions and predict binding affinities fishersci.com. For instance, computational docking experiments have been performed in studies discussing compounds that inhibit NF-κB activation, a pathway relevant to the anti-inflammatory effects observed for this compound. These docking studies aim to identify potential binding sites on target proteins and understand the nature of the interactions between the ligand (the compound) and the protein at a molecular level.
Specific software applications are integral to these computational protocols. AutoDock Vina is one such software mentioned for performing computational docking experiments to study molecular binding. Another study on thiazolidenediones, a class of compounds containing a thiazole (B1198619) ring similar to this compound, utilized the Vina plugin within PYMOL 1.3 for molecular docking to assess binding to a target protein. These examples highlight the reliance on specialized software for simulating molecular interactions and analyzing results.
Beyond molecular docking, broader in silico studies and computational evaluations are employed to gain additional information about the potential inhibitory or biological activities of compounds fishersci.com. These computational evaluations can provide insights into various molecular properties and potential mechanisms of action fishersci.comsigmaaldrich.com. The application of a "computational guided strategy" has also been noted in the synthesis and evaluation of neuroprotective agents, indicating that computational predictions and analyses can inform the experimental design and selection of compounds for further investigation sigmaaldrich.com.
While detailed data tables specifically outlining computational parameters and extensive results solely for this compound from the provided sources are not available, the cited research demonstrates the application of computational methods in this field. These methods contribute to understanding the potential of compounds by simulating their interactions with biological targets and predicting their behavior at a molecular level.
The following table summarizes some of the computational software and methods mentioned in research related to this compound or similar compounds:
| Computational Method/Software | Application in Research | Cited Source |
| Molecular Docking | Predicting ligand-target interactions, identifying binding sites, assessing binding affinity | |
| AutoDock Vina | Software for computational docking experiments | |
| Vina plugin in PYMOL 1.3 | Software for molecular docking | |
| In Silico Studies | Broad computational evaluation and analysis of compounds | fishersci.com |
| Docking Simulation | Simulating molecular interactions and predicting inhibitory potential | fishersci.com |
| Computational Evaluation | Assessing properties and potential activities using computational approaches | fishersci.comsigmaaldrich.com |
| Computational Guided Strategy | Using computational predictions to guide research and synthesis | sigmaaldrich.com |
These computational approaches, while not always providing definitive answers on their own, serve as valuable tools in the research pipeline, helping to prioritize compounds and experiments, and offering molecular-level explanations for observed biological effects in studies involving compounds like this compound.
Future Research Directions and Translational Perspectives Non Clinical
Elucidating Novel Molecular Targets and Off-Target Effects
While studies have identified that KHG26693 influences pathways like NF-κB, ERK, and PI3K/Akt/mTOR signaling, the full spectrum of its molecular targets remains to be thoroughly investigated. nih.govnih.govnih.govnih.govbmbreports.org Future research should employ unbiased approaches, such as proteomic profiling and target deconvolution studies, to identify all proteins and pathways directly or indirectly modulated by this compound. This could involve techniques like affinity chromatography coupled with mass spectrometry or activity-based protein profiling. Understanding off-target interactions is equally crucial to assess potential unintended biological effects and improve the compound's specificity. Computational modeling and high-throughput screening against diverse target libraries could help predict and identify off-target binding sites. Such comprehensive target identification is essential for a complete understanding of this compound's pharmacological profile and for guiding the development of more selective analogues.
Exploring Broader Biological Roles beyond Neuroinflammation and Oxidative Stress
While current research highlights this compound's effects on neuroinflammation and oxidative stress, its thiazole (B1198619) structure and observed modulation of various signaling pathways suggest potential roles in other biological processes. nih.govnih.govnih.govnih.govresearchgate.netnih.govfrontiersin.orgbmbreports.org Future non-clinical studies could explore its effects on cellular processes such as autophagy, mitochondrial function, and endoplasmic reticulum stress, which are implicated in a variety of diseases beyond neurological disorders. nih.govresearchgate.netnih.govbmbreports.org For instance, given its impact on oxidative stress and inflammation, its potential in models of cardiovascular disease, metabolic disorders (beyond the observed effects on glucose metabolism in diabetic rats medchemexpress.comsigmaaldrich.commedchemexpress.cn), or certain types of cancer could be investigated. medchemexpress.com High-content screening in various cell lines and in vivo disease models could help uncover these broader biological activities and potential therapeutic applications.
Development of this compound as a Research Tool for Cellular Pathway Interrogation
Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool to dissect the intricate mechanisms of cellular pathways involved in inflammation, oxidative stress, and related processes. By using this compound as a pharmacological probe, researchers can selectively modulate the pathways it affects (e.g., NF-κB, ERK, PI3K/Akt/mTOR) in various experimental systems. nih.govnih.govnih.govnih.govbmbreports.org This can help to delineate the specific roles of these pathways in different cellular contexts and disease models. For example, using this compound, researchers could investigate the downstream consequences of NF-κB inhibition in specific glial cell subtypes or explore the interplay between oxidative stress and autophagy in neuronal survival. nih.govnih.govbmbreports.org Furthermore, synthesizing labeled versions of this compound (e.g., fluorescent or radiolabeled) could enable studies on its cellular uptake, distribution, and intracellular localization, providing further insights into its mechanism of action.
Q & A
Q. What experimental models are commonly used to study KHG26693’s neuroprotective effects?
this compound’s neuroprotective effects are primarily studied using primary cultured cortical neurons from rats exposed to glutamate-induced toxicity. Key methodologies include:
- Cell viability assays : MTT reduction assays to measure cytotoxicity and protection .
- Protein expression analysis : Western blotting for autophagy markers (LC3, beclin-1, p62) and signaling pathway components (PI3K, Akt, mTOR) .
- Oxidative stress quantification : Measurement of reactive oxygen species (ROS), glutathione (GSH), and antioxidant enzymes (SOD, GSH-Px) .
Q. What molecular mechanisms underlie this compound’s neuroprotective effects against glutamate-induced toxicity?
this compound acts through dual mechanisms:
Q. Which signaling pathways are modulated by this compound in neuroprotection?
The compound primarily targets the PI3K/Akt/mTOR pathway , which regulates autophagy and cell survival. Glutamate-induced dephosphorylation of PI3K, Akt, and mTOR is reversed by this compound treatment, restoring pathway activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in autophagy’s role (neuroprotective vs. cytotoxic) when using this compound?
Autophagy’s dual role depends on context and magnitude of activation. To address contradictions:
- Conduct dose-response studies to identify thresholds where autophagy inhibition transitions from protective to detrimental .
- Use pathway cross-talk analysis (e.g., crosstalk between autophagy and apoptosis) to clarify context-specific outcomes .
- Validate findings with genetic tools (e.g., siRNA knockdown of autophagy genes) to isolate mechanistic contributions .
Q. What methodologies are recommended for assessing this compound’s antioxidant properties in neuronal models?
A multi-faceted approach is critical:
- ROS quantification : Fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels .
- Antioxidant enzyme assays : SOD, GSH-Px, and glutathione reductase activity measurements .
- Oxidative damage markers : Malondialdehyde (lipid peroxidation) and protein carbonyl assays .
Q. How should experimental conditions be optimized to study this compound’s dose-dependent effects?
- Concentration gradients : Test 5–50 µM this compound (effective range for neuroprotection without cytotoxicity) .
- Time-course experiments : Assess acute (12–24 hours) vs. chronic exposure to glutamate and this compound .
- Control for off-target effects : Include mTOR inhibitors (e.g., rapamycin) to confirm pathway specificity .
Methodological Considerations
Q. How can researchers design experiments to isolate this compound’s effects on autophagy from oxidative stress?
- Pharmacological inhibition : Co-treat with ROS scavengers (e.g., NAC) to disentangle antioxidant effects from autophagy modulation .
- Dual-reporter systems : Use fluorescent LC3 reporters (e.g., GFP-LC3) alongside ROS sensors for parallel real-time monitoring .
Q. What statistical approaches are suitable for analyzing contradictory data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
